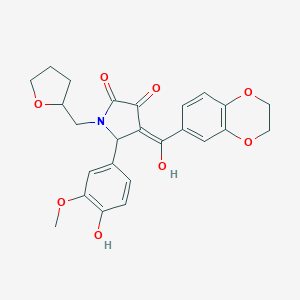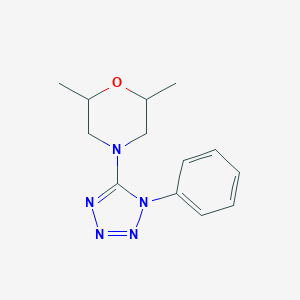![molecular formula C15H11N3S2 B255909 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B255909.png)
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit promising properties in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of the PI3K/Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, inhibits cell proliferation, and reduces inflammation. Additionally, in vivo studies have shown that this compound exhibits potent anti-tumor activity in xenograft models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of novel anti-cancer therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile. One potential direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile involves the reaction of 4-methylphenylthiophene-2-carbaldehyde with 2-aminopyrimidine-4-thiol in the presence of acetonitrile and a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
Product Name |
2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile |
|---|---|
Molecular Formula |
C15H11N3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H11N3S2/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(17-9-18-15)19-7-6-16/h2-5,8-9H,7H2,1H3 |
InChI Key |
LDRKXKSNSGXRIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)



![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)

![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)